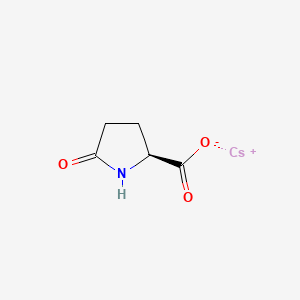

Cesium 5-oxo-L-prolinate

Description

Background and Significance of 5-oxo-L-Prolinate (Pyroglutamic Acid) in Chemical and Biological Research

5-Oxo-L-prolinate, the conjugate base of 5-oxo-L-proline, also commonly known as L-pyroglutamic acid, is a naturally occurring amino acid derivative. acs.orgwikipedia.org It is formed through the intramolecular cyclization of L-glutamic acid or L-glutamine, a process that can occur spontaneously or be enzyme-catalyzed. wikipedia.orgresearchgate.net

In the realm of chemical research, L-pyroglutamic acid is highly valued as a chiral building block. benthamscience.com Derived from readily available and inexpensive L-glutamic acid, it provides a robust chiral scaffold for the asymmetric synthesis of complex bioactive molecules and natural products. researchgate.netbenthamscience.com Its structure features two distinct carbonyl groups (a lactam and a carboxylic acid) and an NH group, all of which can be selectively modified, opening avenues for the synthesis of a wide variety of functionalized pyrrolidinones and other derivatives. researchgate.netbenthamscience.com

From a biological perspective, pyroglutamic acid is more than just a metabolic intermediate in the γ-glutamyl cycle. researchgate.net It is found as the N-terminal residue in numerous peptides and proteins, where its presence can enhance stability against enzymatic degradation. wikipedia.orgresearchgate.net The formation of N-terminal pyroglutamate (B8496135) is a common post-translational modification that can influence the structure and function of proteins. researchgate.net Free pyroglutamic acid is also believed to play roles in neurotransmission, potentially acting as a storage form for glutamate (B1630785), and may be involved in osmoprotection. wikipedia.orgresearchgate.net Its derivatives have been investigated for nootropic effects, which are related to the improvement of memory and learning. acs.org

| Property | Value |

| Chemical Formula | C₅H₇NO₃ |

| Molar Mass | 129.11 g/mol |

| Appearance | White crystalline solid |

| Chirality | Chiral |

| Synonyms | L-Pyroglutamic acid, L-Pidolic acid |

Table 1: Physicochemical Properties of L-Pyroglutamic Acid.

Overview of Cesium in Inorganic and Organometallic Chemistry

Cesium (Cs) is the heaviest and most reactive of the stable alkali metals. wikipedia.org It possesses the lowest electronegativity of all stable elements, making it highly prone to forming the Cs⁺ cation in compounds. wikipedia.org In inorganic chemistry, cesium is known for its large ionic radius, which influences the crystal lattice structures and stability of its salts. Cesium halides, particularly cesium fluoride (B91410) (CsF), are notable reagents in organic synthesis. wikipedia.org CsF, for instance, is a widely used source of fluoride anions in organofluorine chemistry. wikipedia.org

In organometallic and synthetic organic chemistry, cesium compounds, especially cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF), are recognized as highly effective bases. scribd.comrhhz.net Their utility is often attributed to the "cesium effect," a term describing the high solubility of cesium salts in organic solvents and the weakly coordinated, "naked" nature of the associated anion, which enhances its reactivity. scribd.comscispace.com This effect leads to high chemoselectivity in various transformations, such as N-alkylation and O-alkylation reactions, often favoring mono-alkylation over di-alkylation. scispace.com The large size of the cesium cation also allows for unusual coordination numbers and geometries in its complexes. acs.org

| Property | Value |

| Atomic Number | 55 |

| Standard Atomic Weight | 132.905 u |

| Melting Point | 28.5 °C (83.3 °F) |

| Appearance | Silvery-golden metal |

| Electronegativity (Pauling Scale) | 0.79 |

| Crystal Structure (at STP) | Body-centered cubic (bcc) webelements.com |

Table 2: Selected Properties of Cesium. wikipedia.org

Research Rationale for Investigating Cesium 5-oxo-L-Prolinate Systems

The rationale for studying systems involving cesium and 5-oxo-L-prolinate stems from the potential synergistic combination of their respective properties. Research in this area is driven by several key motivations:

Catalysis and Synthesis: The primary driver is the application of the "cesium effect" to the versatile pyroglutamate scaffold. scispace.com Cesium bases, such as Cs₂CO₃ and CsF, have demonstrated high efficiency and selectivity in organic reactions. scribd.comrhhz.net Researchers investigate their use to mediate the synthesis of novel and complex derivatives of 5-oxo-L-proline, aiming for improved yields and selectivities that are not achievable with more common bases like sodium or potassium carbonates. For example, cesium carbonate has been employed in the synthesis of N-phenylmethyl-5-oxo-proline-2-amides. google.com

Supramolecular Chemistry: Pyroglutamic acid derivatives are known to participate in self-assembly through hydrogen bonding and other non-covalent interactions, sometimes forming gels or liquid crystalline phases. acs.org The large, soft cesium cation has unique coordination preferences and can influence these intermolecular associations. acs.org Investigating this compound systems allows for the exploration of new supramolecular architectures and materials with potentially novel physicochemical properties.

Structural Chemistry: The interaction between the cesium cation and the pyroglutamate anion is of fundamental interest. Characterizing the resulting salts or complexes provides insight into the coordination chemistry of cesium with chiral, multifunctional organic ligands. acs.orgacs.org Understanding the solid-state structure can help explain the reactivity and selectivity observed in cesium-mediated reactions.

Scope and Objectives of Academic Research on this compound

The academic research focused on this compound systems encompasses a range of objectives aimed at fundamentally understanding and applying the interactions between these two components. The scope is generally confined to synthesis, characterization, and mechanistic studies.

Primary Research Objectives:

Synthesis and Derivatization: To develop efficient and highly selective synthetic routes for the modification of the 5-oxo-L-prolinate ring structure using cesium-based reagents. google.comjocpr.com This includes exploring reactions such as N-alkylation, C-alkylation, and other functional group transformations.

Catalyst Development and Optimization: To investigate the catalytic efficacy of various cesium salts (e.g., Cs₂CO₃, CsF) in multi-component reactions that utilize 5-oxo-L-prolinate or its precursors as substrates. rhhz.netchemijournal.com

Structural and Spectroscopic Characterization: To isolate and characterize the this compound salt and its derivatives. This involves the use of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to elucidate molecular structures. rhhz.netmdpi.com A key goal is to obtain single-crystal X-ray diffraction data to definitively determine the solid-state structure and coordination environment of the cesium ion. acs.orgbeilstein-journals.org

Mechanistic Insights: To understand the role of the cesium cation in influencing reaction pathways and selectivities. This involves studying reaction kinetics and computational modeling to elucidate the transition states and intermediates of cesium-mediated transformations of pyroglutamate derivatives.

The table below presents representative crystallographic data for a cesium complex, illustrating the type of structural information sought in this research area.

| Parameter | [Cs₂(Sn(OOH)₆)] |

| Crystal System | Trigonal |

| Space Group | P-3 |

| Unit Cell Dimensions | a = 7.5575 Å, c = 5.1050 Å |

| Coordination Environment | Cesium cations and slightly distorted octahedral [Sn(OOH)₆]²⁻ anions. |

| Significance | Demonstrates cesium's role as a counter-ion in stabilizing a complex anion structure. |

Table 3: Example Crystallographic Data for a Cesium-Containing Inorganic Complex. acs.org This data is illustrative of the detailed structural analysis that is an objective of research on novel cesium compounds.

Structure

2D Structure

Properties

CAS No. |

84962-43-6 |

|---|---|

Molecular Formula |

C5H6CsNO3 |

Molecular Weight |

261.01 g/mol |

IUPAC Name |

cesium;(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C5H7NO3.Cs/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 |

InChI Key |

VCUFZCAVIMADHN-DFWYDOINSA-M |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-].[Cs+] |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].[Cs+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Cesium 5 Oxo L Prolinate

Strategies for the Synthesis of 5-oxo-L-Prolinate and its Derivatives

The synthesis of the 5-oxo-L-prolinate core, also known as pyroglutamate (B8496135), can be achieved through several established routes. A primary and straightforward method involves the intramolecular cyclization of L-glutamic acid. This reaction is typically facilitated by heating, which drives off a molecule of water to form the five-membered lactam ring of 5-oxo-L-proline. This process serves as a foundational step for producing a variety of pyroglutamate derivatives.

Further diversification of 5-oxo-L-prolinate structures can be achieved through various synthetic strategies. For instance, alkylation of α-amino acid-derived iminoesters with Baylis-Hillman reaction templates, followed by acidic hydrolysis, can yield α-methylene-β-substituted-pyroglutamates and α-alkylidene pyroglutamates. Additionally, the enantioselective synthesis of pyroglutamic acid esters can be realized through the asymmetric conjugate addition of glycinate (B8599266) derivatives to α,β-unsaturated esters, followed by in situ lactamization. These methods provide access to a wide range of chiral pyroglutamate derivatives with potential applications in various fields of chemistry.

Another approach involves the use of biocatalysis or chemical catalysis for the synthesis of pyroglutamate esters. For example, the synthesis of dodecyl pyroglutamate has been accomplished in a two-step process involving a pyroglutamic acid alkyl ester intermediate, catalyzed by either a lipase (B570770) or an ion exchange resin. Furthermore, stereodivergent synthesis of pyroglutamic acid esters can be achieved using silver-catalyzed asymmetric conjugate addition of glycine (B1666218) imine esters to β-substituted α,β-unsaturated perfluorophenyl esters, followed by lactamization. This method allows for the selective formation of all four possible stereoisomers.

Approaches to Incorporating Cesium into 5-oxo-L-Prolinate Architectures

The incorporation of a cesium cation to form Cesium 5-oxo-L-prolinate is typically achieved through a straightforward acid-base reaction. This involves treating 5-oxo-L-proline, which is acidic due to its carboxylic acid group, with a suitable cesium base. The most commonly employed cesium source for this purpose is cesium carbonate (Cs₂CO₃) due to its mild basicity and good solubility in various organic solvents.

The general procedure involves dissolving 5-oxo-L-proline in an appropriate solvent, followed by the addition of cesium carbonate. The reaction proceeds with the evolution of carbon dioxide and water, resulting in the formation of the cesium salt of 5-oxo-L-prolinate. The choice of solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF) to ensure the solubility of the resulting cesium salt.

Alternatively, cesium hydroxide (B78521) (CsOH) or cesium bicarbonate (CsHCO₃) can also be used as the base. The reaction with cesium hydroxide is a direct neutralization, while the use of cesium bicarbonate also results in the formation of carbonic acid, which decomposes to carbon dioxide and water. The resulting this compound can then be used in subsequent reactions in situ or isolated as a solid. This method of forming cesium salts of carboxylic acids has been successfully applied to a wide range of amino acids and peptides.

The "Cesium Effect" in Organic Synthesis: Enhancement of Nucleophilicity and Reaction Efficiency in Pyrrolidinone Formation

The use of cesium salts, particularly cesium carbonate, in organic synthesis often leads to enhanced reaction rates and yields, a phenomenon commonly referred to as the "cesium effect". This effect is particularly relevant in reactions involving nucleophilic substitution and cyclization to form heterocyclic structures like pyrrolidinones.

The "cesium effect" is attributed to several factors. Firstly, the large ionic radius of the cesium cation (Cs⁺) results in a weaker interaction with the 5-oxo-L-prolinate anion compared to smaller alkali metal cations like lithium or sodium. This leads to a more "naked" and, therefore, more nucleophilic carboxylate anion in solution. This enhanced nucleophilicity can significantly accelerate reactions such as alkylation or acylation at the carboxylate group.

Secondly, cesium salts often exhibit better solubility in organic solvents compared to their lighter alkali metal counterparts. This increased solubility ensures a higher concentration of the reactive species in the solution phase, contributing to faster reaction kinetics.

In the context of pyrrolidinone formation, the cesium effect can be advantageous in intramolecular cyclization reactions to form the lactam ring. By promoting the deprotonation of a precursor molecule, the resulting cesium amide or carboxylate can exhibit enhanced reactivity, facilitating the ring-closing step. Furthermore, computational studies have shown that cesium ions can influence the reaction pathway by stabilizing transition states through specific coordination, leading to higher selectivity for the desired product. For instance, in certain cross-coupling reactions, the cesium-coordinated species has been shown to favor attack at an ester carbon over a ketone carbon, demonstrating the unique role of cesium in directing reaction outcomes. nih.gov

Stereochemical Control and Asymmetric Synthesis in the Formation of Chiral this compound Derivatives

Maintaining and controlling the stereochemistry at the chiral center of L-proline is of paramount importance in the synthesis of this compound and its derivatives. Since 5-oxo-L-proline is derived from the naturally occurring amino acid L-glutamic acid, it possesses a defined stereochemistry that is often crucial for its intended application.

During the formation of the cesium salt via a simple acid-base reaction, the chiral center of 5-oxo-L-proline is generally not affected, and the stereochemical integrity is retained. However, when synthesizing derivatives of this compound through reactions that involve the formation of new stereocenters, careful consideration of stereochemical control is necessary.

Asymmetric synthesis methodologies are employed to achieve high enantiomeric or diastereomeric purity in the final products. These strategies often involve the use of chiral auxiliaries, chiral catalysts, or stereoselective reagents. For instance, the stereoselective alkylation of L-threonine-derived oxazoles with Baylis-Hillman adducts can produce optically pure α-methylene-β-substituted pyroglutamates.

Furthermore, catalyst-controlled stereodivergent synthesis allows for the selective formation of any of the possible stereoisomers of a molecule. In the context of pyroglutamate synthesis, silver-catalyzed asymmetric conjugate addition has been shown to be an effective method for achieving high stereoselectivity. The use of cesium salts in such reactions can also play a role in the stereochemical outcome. For example, in the synthesis of certain β-lactams, cesium hydroxide-promoted cyclization has been employed to achieve high enantioselectivity. The choice of the cesium base and reaction conditions can influence the transition state geometry and, consequently, the stereoselectivity of the reaction.

Optimization of Reaction Conditions and Isolation Procedures for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of cesium base, the solvent, the reaction temperature, and the stoichiometry of the reactants.

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Considerations |

|---|---|

| Cesium Base | Cesium carbonate is often preferred for its mildness and ease of handling. Cesium hydroxide offers a more direct neutralization but is more hygroscopic. |

| Solvent | Polar aprotic solvents like DMF or DMSO are commonly used to ensure the solubility of the cesium salt. |

| Temperature | The reaction is typically carried out at room temperature, although gentle heating may be employed to ensure complete reaction. |

| Stoichiometry | A slight excess of 5-oxo-L-proline may be used to ensure complete consumption of the cesium base, or vice versa, depending on the desired outcome and ease of purification. |

The isolation and purification of this compound from the reaction mixture require careful procedures to obtain a pure product. A general approach for the purification of cesium salts involves precipitation and crystallization. One patented method for purifying crude cesium salts involves the addition of tartaric acid to form cesium hydrogen tartrate, which can be isolated as a solid. google.com This intermediate can then be calcined to yield high-purity cesium carbonate, which could then be reacted with 5-oxo-L-proline. Alternatively, for the direct isolation of this compound, after the initial reaction, the solvent can be removed under reduced pressure. The resulting crude solid can then be purified by recrystallization from a suitable solvent system. The choice of recrystallization solvent is critical and is determined by the solubility properties of this compound and any impurities present. Washing the isolated solid with a non-polar solvent can help remove any organic impurities. The final product should be dried under vacuum to remove any residual solvent.

Coordination Chemistry of Cesium with 5 Oxo L Prolinate Ligands

Principles of Cesium Coordination and Ligand Field Theory in 5-oxo-L-Prolinate Complexes

The coordination of the cesium ion (Cs⁺) with the 5-oxo-L-prolinate anion is primarily governed by electrostatic interactions. stackexchange.com As the largest and least electronegative of the stable alkali metals, cesium is a soft Lewis acid, exhibiting a preference for coordination with soft Lewis bases. However, in the case of 5-oxo-L-prolinate, the primary donor atoms are the oxygen atoms of the carboxylate group and the carbonyl group, which are considered hard Lewis bases. This results in predominantly ion-pair interactions. nih.govresearchgate.net

The 5-oxo-L-prolinate ligand is a bidentate or potentially bridging ligand, offering two oxygen donor sites for coordination to the cesium ion. The geometry of the resulting complex is largely determined by the large ionic radius of cesium, which allows for high coordination numbers, typically ranging from 6 to 12. The flexible coordination sphere of cesium can accommodate multiple 5-oxo-L-prolinate ligands and potentially solvent molecules.

Ligand field theory (LFT), which is an extension of crystal field theory and molecular orbital theory, is less commonly applied to alkali metal complexes compared to transition metal complexes. purdue.eduwikipedia.orgbritannica.com This is because alkali metal ions like Cs⁺ have a noble gas electron configuration with no d-electrons in their valence shell. purdue.edubritannica.com Therefore, the concepts of d-orbital splitting and ligand field stabilization energy (LFSE), which are central to understanding the electronic spectra and magnetic properties of transition metal complexes, are not directly applicable to cesium complexes. fiveable.me

Structural Elucidation of Cesium 5-oxo-L-Prolinate Coordination Complexes: Advanced Spectroscopic and Diffraction Techniques

In addition to diffraction methods, various spectroscopic techniques are employed to characterize these complexes in both solid and solution states:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to changes in the bonding environment of the carboxylate and carbonyl groups of the 5-oxo-L-prolinate ligand upon coordination to cesium. A shift in the stretching frequencies of the C=O and COO⁻ groups can confirm the participation of these groups in metal coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While cesium itself has NMR-active isotopes (¹³³Cs), solution NMR studies, particularly ¹H and ¹³C NMR, can provide valuable information about the ligand environment and the dynamics of the complex in solution. Changes in the chemical shifts of the protons and carbons of the 5-oxo-L-prolinate ligand upon complexation can indicate the sites of metal binding.

Extended X-ray Absorption Fine Structure (EXAFS): This technique is particularly useful for determining the local coordination environment of the cesium ion, including the number and distance of neighboring oxygen atoms, even in non-crystalline samples. acs.org

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination number |

| Infrared (IR) Spectroscopy | Confirmation of carboxylate and carbonyl group coordination |

| Raman Spectroscopy | Complementary vibrational information to IR spectroscopy |

| Nuclear Magnetic Resonance (NMR) | Ligand environment and complex dynamics in solution |

| EXAFS | Local coordination environment of the cesium ion |

Analysis of Metal-Ligand Interactions and Bonding in this compound Compounds

The bonding between the cesium ion and the 5-oxo-L-prolinate ligand is predominantly ionic in nature. stackexchange.com This is due to the large difference in electronegativity between cesium and the oxygen donor atoms of the ligand. The interaction can be described as an electrostatic attraction between the positively charged cesium ion and the negatively charged carboxylate group, as well as the partial negative charge on the carbonyl oxygen.

The strength of the metal-ligand interaction is influenced by several factors, including the charge density of the metal ion and the nature of the ligand. As cesium has a relatively low charge density due to its large ionic radius, the Cs-O bonds are weaker compared to those formed by smaller alkali metal ions like lithium or sodium with the same ligand. nih.govresearchgate.net

Supramolecular Assembly and Extended Network Formation in this compound Systems

The ability of the 5-oxo-L-prolinate ligand to act as a bridging ligand, coordinating to multiple cesium ions, can lead to the formation of one-, two-, or three-dimensional supramolecular assemblies or coordination polymers. nih.gov The specific architecture of these extended networks is influenced by factors such as the coordination preferences of the cesium ion, the stoichiometry of the complex, and the presence of solvent molecules which can also participate in the coordination sphere or act as space-filling components.

The formation of these supramolecular structures is driven by a combination of coordinative bonds and non-covalent interactions, such as hydrogen bonding (if protic solvents are present) and van der Waals forces. The chirality of the L-prolinate ligand can also play a role in directing the formation of chiral supramolecular architectures. The study of these extended networks is a key aspect of crystal engineering, where the goal is to design and synthesize new materials with specific structures and properties.

Comparative Analysis of Cesium Coordination with Other Alkali Metal and Transition Metal Complexes of Pyrrolidinone Derivatives

A comparative analysis of the coordination chemistry of this compound with that of other metal complexes of pyrrolidinone derivatives provides valuable insights into the role of the metal ion in determining the structure and properties of the resulting compounds.

Comparison with other Alkali Metals: The coordination chemistry of 5-oxo-L-prolinate with other alkali metals (Li⁺, Na⁺, K⁺, Rb⁺) is expected to show trends related to the ionic radius and charge density of the metal ion. nih.gov Smaller cations like Li⁺ and Na⁺ have higher charge densities and tend to form stronger, more covalent bonds with the ligand. stackexchange.com They typically exhibit lower coordination numbers and may form complexes with different stoichiometries and crystal structures compared to cesium. As the ionic radius increases down the group from Li⁺ to Cs⁺, the coordination number generally increases, and the metal-ligand bond becomes more ionic in character. nih.govresearchgate.net

| Alkali Metal Ion | Ionic Radius (pm) | Charge Density (relative) | Expected Coordination Number | Bonding Character |

| Li⁺ | 76 | High | 4-6 | More Covalent |

| Na⁺ | 102 | Medium-High | 6-8 | Ionic with some covalent character |

| K⁺ | 138 | Medium | 6-9 | Predominantly Ionic |

| Rb⁺ | 152 | Medium-Low | 8-10 | Predominantly Ionic |

| Cs⁺ | 167 | Low | 8-12 | Highly Ionic |

Comparison with Transition Metals: The coordination of 5-oxo-L-prolinate with transition metals introduces the significant role of d-orbitals in bonding. researchgate.net Unlike cesium, transition metals form coordination complexes where the d-orbitals of the metal interact with the ligand orbitals, leading to the formation of stronger, more covalent bonds. wikipedia.org The geometry of transition metal complexes is strongly influenced by ligand field effects, and they often exhibit well-defined coordination geometries such as octahedral or tetrahedral. researchgate.net

Furthermore, transition metal complexes of pyrrolidinone derivatives can exhibit interesting magnetic and spectroscopic properties due to the presence of unpaired d-electrons. rsc.org These properties are absent in the diamagnetic cesium complex. The ability of transition metals to exist in multiple oxidation states also adds a layer of complexity to their coordination chemistry that is not observed with cesium.

Computational and Theoretical Investigations of Cesium 5 Oxo L Prolinate Systems

Quantum Chemical Approaches (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Stability Calculations

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. Techniques like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about molecular structure and stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. aps.org For Cesium 5-oxo-L-prolinate, DFT calculations can be employed to optimize the geometry, determining key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations would map the potential energy surface to locate the minimum energy structure, representing the most stable arrangement of the atoms. Functionals such as B3LYP are often used for such structural and photophysical predictions. nih.gov The stability of the ionic interaction between the cesium cation (Cs⁺) and the 5-oxo-L-prolinate anion can be quantified by calculating the binding energy.

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), offer a higher level of theory. While computationally more demanding, they can provide benchmark data for assessing the accuracy of DFT functionals. For a system involving a heavy element like cesium, relativistic effects may need to be considered for high-accuracy calculations.

Key insights from these quantum chemical approaches include:

Electron Distribution: Analysis of the molecular orbitals (e.g., HOMO and LUMO) and charge distribution reveals the nature of the ionic bond between cesium and the carboxylate group of the prolinate anion.

Thermodynamic Properties: Frequencies calculated from the optimized geometry allow for the prediction of thermodynamic properties like enthalpy, entropy, and Gibbs free energy of formation.

Interaction Analysis: Methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be used to characterize the non-covalent interactions within the system, particularly the Cs⁺···O interaction. NBO results can show that hyperconjugative interactions are responsible for the stability of specific conformers. nih.gov

Interactive Table: Representative DFT Functionals and Basis Sets for System Analysis

| Functional | Basis Set (Light Atoms) | Basis Set (Cesium) | Typical Application |

| B3LYP | 6-31G(d,p) | LANL2DZ | Geometry Optimization, Frequency Calculations |

| M06-2X | 6-311++G(d,p) | SDD | Non-covalent Interactions, Thermochemistry |

| ωB97X-D | def2-TZVP | def2-TZVP | High-accuracy Energy Calculations |

| PBE0 | cc-pVTZ | cc-pVTZ-PP | General Purpose, Good for a wide range of properties |

Molecular Dynamics Simulations of this compound in Various Environments

While quantum chemistry is ideal for studying static, isolated molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in condensed phases like aqueous solution. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions at the femtosecond scale.

For this compound, MD simulations can elucidate its behavior in different environments, such as water or other solvents. A typical simulation setup would involve:

Force Field Selection: A classical force field (e.g., AMBER, CHARMM, OPLS) is chosen to describe the potential energy of the system. This includes parameters for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). Specific parameters for the 5-oxo-L-prolinate anion and the cesium ion are required.

System Solvation: A single ion pair or multiple pairs of this compound are placed in a simulation box filled with solvent molecules (e.g., TIP3P or SPC/E water models).

Simulation Protocol: The system is first minimized to remove steric clashes, then gradually heated and equilibrated under specific temperature and pressure conditions (e.g., NVT or NPT ensemble). A long production run is then performed to collect trajectory data for analysis.

Analysis of the MD trajectory can reveal:

Solvation Structure: Radial distribution functions (RDFs) between the cesium ion and solvent oxygen atoms, or between the prolinate anion's atoms and solvent hydrogen atoms, describe the structure and size of the solvation shells. Studies of aqueous cesium chloride solutions, for example, show that the number of water molecules surrounding a cesium cation decreases as concentration increases. nih.gov

Ion Pairing Dynamics: The simulation can show whether the cesium and prolinate ions exist as a tight ion pair, a solvent-separated ion pair, or as free ions in solution. The potential of mean force (PMF) can be calculated to determine the free energy profile of their association and dissociation.

Transport Properties: Properties like the diffusion coefficient of the ions can be calculated from their mean-squared displacement over time. researchgate.net

Interactive Table: Typical Parameters for an MD Simulation in Aqueous Solution

| Parameter | Value/Method | Description |

| Force Field | AMBER / GAFF | Describes the potential energy of the solute. |

| Water Model | TIP3P | A common three-site rigid water model. |

| Box Type | Cubic or Rectangular | Defines the simulation cell with periodic boundary conditions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 298.15 K (25 °C) | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Time Step | 2 fs | The interval for integrating the equations of motion. |

| Simulation Length | >50 ns | The duration of the production run for data collection. osti.gov |

Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, Vibrational Optical Activity) for this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serves as a bridge between theoretical models and experimental reality. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts computationally has become a standard tool for structure elucidation. nih.gov The typical workflow involves:

Conformational Search: Identify all low-energy conformers of the 5-oxo-L-prolinate anion.

Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT method (e.g., B3LYP/6-31G(d)). github.io

Shielding Constant Calculation: Calculate the magnetic shielding tensors for each conformer using a higher level of theory (e.g., mPW1PW91/6-31G(d,p) or WP04/6-311++G(2d,p)). nih.govgithub.io Solvation effects are often included via implicit solvent models like the Polarizable Continuum Model (PCM). github.io

Boltzmann Averaging: The final predicted chemical shifts are obtained by averaging the values from all conformers, weighted by their Boltzmann population based on their relative free energies. These predicted shifts for ¹H and ¹³C nuclei can be compared directly with experimental spectra to confirm the molecular structure.

Vibrational Optical Activity (VOA): VOA techniques, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful for determining the absolute configuration of chiral molecules. voaconference.comresearchgate.net Since this compound contains the chiral L-prolinate moiety, VOA spectroscopy is highly applicable. The computational prediction of VCD and ROA spectra follows a similar workflow to NMR prediction, involving conformational analysis and Boltzmann averaging of the spectra calculated for each stable conformer. The comparison between the predicted spectrum and the experimental one provides unambiguous assignment of the absolute stereochemistry. voaconference.com

Computational Mechanistic Studies of Reactions Involving this compound or its Precursors

Computational chemistry can be used to explore the reaction mechanisms, providing insights into the energies and structures of reactants, transition states, and products. For this compound, one could investigate its formation, for example, through the cyclization of L-glutamic acid or L-glutamine.

A mechanistic study using DFT would involve:

Locating Stationary Points: Optimizing the geometries of the reactants, intermediates, products, and, crucially, the transition states (TS) connecting them. A transition state is a first-order saddle point on the potential energy surface.

Verifying Transition States: A true TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Barriers: The activation energy (ΔE‡) of a reaction step is the energy difference between the transition state and the reactants. This value is critical for understanding the reaction rate.

Mapping the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the TS to ensure it connects the desired reactant and product states.

Such studies on proline-catalyzed aldol (B89426) reactions, for example, have been used to explain the origins of stereoselectivity by analyzing the geometries and energies of competing transition state structures. researchgate.netnih.gov

Conformational Analysis and Stereochemical Prediction for this compound

The biological and chemical activity of proline-containing molecules is often dictated by the conformation of the five-membered pyrrolidine (B122466) ring. nih.gov The 5-oxo-L-prolinate anion is expected to exhibit similar conformational behavior. The pyrrolidine ring is not planar and adopts "puckered" conformations, typically described as endo or exo, which can be further specified by their phase angle of pucker. nih.gov

Computational conformational analysis involves:

Systematic or Stochastic Search: Exploring the potential energy surface to identify all stable conformers. This can be done by systematically rotating key dihedral angles or using molecular dynamics-based methods.

Geometry Optimization and Energy Calculation: Each potential conformer is fully optimized, and its relative energy is calculated using a reliable quantum chemical method.

Analysis of Stereoelectronic Effects: The preference for a particular pucker can be influenced by stereoelectronic effects, such as hyperconjugation between bond orbitals. nih.gov For 5-substituted prolines, steric repulsions are often the primary guide for the ring pucker. nih.gov The presence and position of the cesium counter-ion could also influence the conformational equilibrium by stabilizing one pucker over another through electrostatic interactions.

The predicted lowest-energy conformation and the relative populations of different conformers are essential for accurately predicting spectroscopic properties and understanding the molecule's interactions in various environments.

Mechanistic Biological Studies and Enzymatic Relevance of 5 Oxo L Prolinate Derivatives

Enzymology of 5-oxo-L-Prolinase: Catalytic Mechanism and Subunit Interactions

The catalytic mechanism involves enzyme-bound, phosphorylated intermediates. osti.gov Studies using isotopic labeling have provided strong evidence for the formation of a phosphorylated tetrahedral intermediate, which is essential for coupling ATP hydrolysis to the ring-opening of 5-oxo-L-proline. osti.gov

The subunit composition of 5-oxo-L-prolinase can vary between organisms. In Pseudomonas putida, the enzyme is composed of two distinct, reversibly dissociable protein components, designated Component A and Component B. researchgate.net

Component A is responsible for the 5-oxoproline-dependent cleavage of ATP but does not catalyze the decyclization of the substrate on its own. researchgate.net

Component B is required to couple the energy from ATP cleavage to the ring-opening reaction that forms glutamate (B1630785). researchgate.net

These two components interact to form a functional enzyme complex. Gel filtration studies indicate that in the presence of substrates, the active complex likely has an A2-B2 structure. researchgate.net The formation of this complex is a cooperative process, where the binding of a phosphorylated 5-oxoproline intermediate to Component A facilitates its interaction with Component B. researchgate.net

In other prokaryotes, such as Bacillus subtilis, a different multi-subunit structure has been identified, consisting of three components: PxpA, PxpB, and PxpC. nih.gov Inactivation of any of these genes leads to the loss of 5-oxoprolinase activity, which can be reconstituted in vitro by mixing the three recombinant proteins. nih.gov

| Organism | Component(s) | Function | Reference |

|---|---|---|---|

| Pseudomonas putida | Component A | Catalyzes 5-oxoproline-dependent ATP cleavage. | researchgate.net |

| Component B | Couples ATP cleavage to the ring-opening of 5-oxoproline. | ||

| Bacillus subtilis | PxpA | All three are required for ATP-dependent 5-oxoprolinase activity. | nih.gov |

| PxpB | |||

| PxpC |

Role of Metal Ions in the Active Site of 5-oxo-L-Prolinase and Related Enzymes

A significant number of enzymes require metal ions as cofactors to perform their catalytic functions. mdpi.com These metal ions can play several roles in the active site, including orienting the substrate for reaction, participating in redox reactions, and stabilizing negative charges that develop during catalysis. mdpi.commdpi.com By acting as Lewis acids, metal ions can be more effective than protons at neutral pH. mdpi.com Biogenic metals are central to the function of approximately 30% of all enzymatic systems, with ions like Magnesium (Mg²⁺) and Zinc (Zn²⁺) often participating in hydrolysis reactions. mdpi.com

While the necessity of cofactors like ATP is well-established for 5-oxo-L-prolinase, the specific role of metal ions in its active site is not extensively detailed in the available research. Enzymes that bind ATP, such as 5-oxo-L-prolinase, frequently require a divalent cation, most commonly Mg²⁺, to coordinate the phosphate (B84403) groups of the ATP molecule. This coordination helps to stabilize the negative charges and facilitate the nucleophilic attack required for hydrolysis.

The specific interaction of cesium, an alkali metal ion (Cs⁺), with 5-oxo-L-prolinase has not been a primary focus of published research. Generally, monovalent cations like cesium have different coordination chemistry and Lewis acidity compared to the divalent cations typically involved in ATP-dependent reactions.

Biochemical Pathways and Metabolic Significance of 5-oxo-L-Prolinate Cleavage and Biosynthesis

The cleavage of 5-oxo-L-prolinate is a key step in important metabolic pathways. In mammals, it is an integral part of the γ-glutamyl cycle, a pathway involved in the synthesis and degradation of glutathione (B108866) and in the transport of amino acids across cell membranes. wikipedia.orgnih.gov In this cycle, the glutamyl moiety from glutathione is converted to 5-oxo-L-proline, which is then hydrolyzed by 5-oxo-L-prolinase to regenerate L-glutamate, thereby completing the cycle. nih.gov

Beyond its role in the γ-glutamyl cycle, 5-oxo-L-prolinate is also considered a product of metabolite damage. nih.gov It can form spontaneously from the cyclization of L-glutamine and other related molecules. The accumulation of 5-oxo-L-prolinate can be detrimental, and therefore, 5-oxo-L-prolinase serves a crucial "house-cleaning" or "metabolite repair" function by converting it back into the useful amino acid L-glutamate. nih.gov This damage-control role is highlighted by the observation that in organisms lacking the enzyme, 5-oxo-L-prolinate accumulates and is excreted into the medium. nih.gov

The biosynthesis of 5-oxo-L-prolinate's precursor, proline, occurs from glutamate via the action of enzymes such as pyrroline-5-carboxylate (P5C) synthetase and P5C reductase. researchgate.net This pathway is interconnected with the tricarboxylic acid (TCA) cycle, the urea (B33335) cycle, and pentose (B10789219) phosphate pathway, influencing cellular redox homeostasis and energy production. researchgate.netmdpi.com Enhanced proline biosynthesis has been identified as a promoter of cell proliferation in certain contexts. nih.gov

Interaction of 5-oxo-L-Prolinate with Prolyl Hydroxylase Enzymes and its Implications in Hypoxia-Inducible Factor (HIF) Regulation

The regulation of the Hypoxia-Inducible Factor (HIF) is a critical cellular response to changes in oxygen availability. The stability of the HIF-1α subunit is primarily controlled by a family of enzymes known as HIF-prolyl 4-hydroxylases (PHDs). nih.gov Under normal oxygen conditions (normoxia), PHDs utilize oxygen, iron (Fe²⁺), and 2-oxoglutarate to hydroxylate specific proline residues within the HIF-1α protein. nih.gov This hydroxylation event allows the von Hippel-Lindau (pVHL) tumor suppressor protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govrsc.org

There is no direct evidence to suggest that 5-oxo-L-prolinate itself is a substrate or direct modulator of prolyl hydroxylase enzymes. However, the metabolic pathway of 5-oxo-L-prolinate is intrinsically linked to the cellular pools of L-glutamate and L-proline. The activity of 5-oxo-L-prolinase directly produces L-glutamate, which is a precursor for the biosynthesis of L-proline. researchgate.net Therefore, the metabolic flux through the 5-oxo-L-prolinase reaction can influence the availability of proline for protein synthesis, including the synthesis of HIF-1α. The regulation of proline metabolism is thus indirectly linked to the substrate availability for the hydroxylation reaction catalyzed by PHDs, which in turn governs the stability of HIF-1α.

Design and Synthesis of 5-oxo-L-Prolinate Analogues for Mechanistic Enzymatic Probes

To investigate the catalytic mechanism and substrate specificity of 5-oxo-L-prolinase, researchers have designed and synthesized various analogues of 5-oxo-L-proline. nih.gov These synthetic substrates have been instrumental in probing the structural requirements of the enzyme's active site and understanding the coupling between ATP hydrolysis and substrate cleavage. nih.govnih.gov

Studies have shown that significant modification of the substrate is possible in the C-3 and C-4 region of the pyrrolidone ring while retaining binding properties. nih.gov However, a free N-1 and a carbonyl group (or a similar group like =NH) at C-5 are critical for binding. nih.gov The use of these analogues has revealed that the enzyme's two catalytic functions can be uncoupled or partially coupled.

Coupled Reaction: One molecule of ATP is hydrolyzed for every molecule of substrate converted to its corresponding amino acid.

Partially Coupled Reaction: The amount of ATP hydrolyzed exceeds the amount of amino acid product formed. nih.gov

Uncoupled Reaction: The analogue stimulates ATP hydrolysis without any cleavage of its own ring structure. nih.gov

This uncoupling is thought to arise from alternative orientations of the analogues within the active site, which may allow water molecules greater access to the bound ATP, leading to hydrolysis without productive ring-opening. nih.gov

| Analogue | Structural Modification (vs. 5-oxo-L-proline) | Effect on Enzyme Activity | Reference |

|---|---|---|---|

| L-2-oxooxazolidine-4-carboxylate | 4-methylene replaced by Oxygen (O) | Partially Coupled | nih.gov |

| L-2-oxothiazolidine-4-carboxylate | 4-methylene replaced by Sulfur (S) | Coupled | |

| 2-imidazolidone-4-carboxylate | 4-methylene replaced by Nitrogen-Hydrogen (NH) | Uncoupled | |

| L-2-iminothiazolidine-4-carboxylate | 5-carbonyl replaced by imino (=NH); 4-methylene by Sulfur (S) | Uncoupled | |

| 2-thiazolinone-4-carboxylate | Modified ring structure with Sulfur (S) | Uncoupled | |

| 2-oxo-5,5-dimethylthiazolidine-4-carboxylate | 4-methylene by Sulfur (S); 5,5-dimethyl substitution | Uncoupled |

Potential Applications in Advanced Materials Science

Development of Novel Functional Materials Incorporating Cesium 5-oxo-L-Prolinate

The development of novel functional materials often relies on the unique combination of organic and inorganic components. This compound, a salt formed from the cesium cation (Cs⁺) and the pyroglutamate (B8496135) anion (5-oxo-L-prolinate), presents an interesting candidate for such materials. The pyroglutamate core, a derivative of the amino acid glutamic acid, offers sites for hydrogen bonding and potential for chiral recognition, which are desirable properties in the design of functional materials. The presence of the cesium ion, a heavy alkali metal, can impart specific electronic and optical properties.

Research into related compounds has shown that cesium salts can be instrumental in mediating chemical transformations for creating new biologically active compounds. For instance, cesium salts have been used in solvent-free methodologies to transform biosourced pyroglutamic acid into various derivatives. researchgate.net This suggests that this compound could serve as a precursor or a building block in the synthesis of more complex functional molecules and polymers. The integration of the pyroglutamate moiety could lead to materials with tailored surface properties, biocompatibility, or specific catalytic activities.

Exploration of this compound as a Component in Optoelectronic Devices and Materials

The field of optoelectronics has seen significant advancements through the use of materials that can efficiently interact with light. Cesium-containing compounds, particularly cesium lead halide perovskites, have demonstrated remarkable properties for applications in solar cells, photodetectors, and light-emitting diodes (LEDs). mdpi.comresearchgate.netnih.gov These materials benefit from cesium's ability to stabilize the perovskite crystal structure, leading to enhanced performance and stability. mdpi.com

While this compound is not a perovskite, the incorporation of cesium ions could be explored to modify the properties of optoelectronic materials. The organic 5-oxo-L-prolinate anion could act as a surface passivating agent or a structure-directing component in the formation of nanocrystals, potentially influencing their photoluminescence quantum yield and stability. nih.gov The organic component might also offer a means to create hybrid organic-inorganic materials with tunable optoelectronic characteristics. For example, the integration of organic cations has been shown to influence the crystal lattice and physicochemical properties of hybrid materials. researchgate.net

Table 1: Comparison of Cesium-Containing Materials in Optoelectronics

| Material Class | Role of Cesium | Potential Application | Key Findings |

| Cesium Lead Halide Perovskites | Structural stabilization | Solar cells, LEDs, photodetectors | Enhanced power conversion efficiency and stability. mdpi.com |

| This compound (Hypothetical) | Ion source, surface modification | Hybrid optoelectronic materials | Potential for tunable properties and improved stability of nanocrystals. |

Utilization in Supramolecular Structures and Self-Assembled Systems for Material Design

Supramolecular chemistry involves the design and synthesis of complex structures from smaller molecular building blocks held together by non-covalent interactions. The 5-oxo-L-prolinate anion possesses functional groups—a carboxylate and a lactam—that can participate in hydrogen bonding and coordination with metal ions. These interactions are fundamental to the formation of well-defined supramolecular assemblies. nih.gov

The cesium cation can also play a crucial role in directing the assembly of such structures through electrostatic interactions and coordination. Studies on other cesium salts with organic molecules have revealed the formation of robust, hydrogen-bonded ribbon-like structures. rsc.org It is conceivable that this compound could self-assemble into ordered arrangements like nanofibers, layers, or porous frameworks. mdpi.com The chirality of the L-prolinate component could further lead to the formation of chiral supramolecular structures, which are of interest for applications in catalysis, separation, and sensing. nih.govnih.gov

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components to create materials with novel functionalities. The integration of this compound into such materials could leverage the processability and functional versatility of the organic anion with the thermal stability and electronic properties conferred by the cesium cation.

One area of exploration is the use of cesium ions in the depth profiling of hybrid materials, which is crucial for understanding the composition and structure of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov While not a direct application of the compound itself, this highlights the importance of cesium in the characterization of organic-inorganic interfaces.

Furthermore, the synthesis of hybrid materials often involves the controlled assembly of organic and inorganic precursors. The 5-oxo-L-prolinate could act as a linker or a template in the formation of metal-organic frameworks (MOFs) or other coordinated polymer systems. The incorporation of an amino acid derivative could also impart biocompatibility or bio-inspired functionality to the resulting hybrid material.

Table 2: Potential Roles of this compound Components in Hybrid Materials

| Component | Potential Role | Desired Outcome |

| Cesium Cation (Cs⁺) | Charge balancing, structural templating | Thermal stability, specific electronic properties |

| 5-oxo-L-prolinate Anion | Organic linker, functional group provider | Processability, chirality, hydrogen bonding capabilities |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes for Cesium 5-oxo-L-Prolinate

Currently, the synthesis of this compound is not widely documented. A primary research challenge is the development of efficient and scalable synthetic methodologies. A straightforward approach would involve the neutralization of L-pyroglutamic acid with a cesium base, such as cesium carbonate or cesium hydroxide (B78521). inno-chem.com.cnsamaterials.com L-pyroglutamic acid itself can be produced by the dehydration of L-glutamic acid. chemicalbook.com

Future research could focus on optimizing reaction conditions such as solvent, temperature, and stoichiometry to maximize yield and purity. Alternative synthetic strategies, potentially utilizing cesium alkoxides or other reactive cesium species, could also be explored to develop more versatile and efficient routes. A significant challenge will be the characterization of the final product to confirm its identity and purity, which will necessitate a range of spectroscopic and analytical techniques.

Advanced Spectroscopic and Imaging Techniques for Comprehensive Characterization

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and potential applications. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will be fundamental, future research should employ more advanced methods. Solid-state NMR, for instance, could provide valuable insights into the crystal structure and intermolecular interactions in the solid state.

Advanced imaging techniques, such as X-ray crystallography, would be invaluable for determining the precise three-dimensional arrangement of atoms and the coordination environment of the cesium ion. Computational modeling and theoretical studies could complement experimental data, providing a deeper understanding of the molecule's electronic structure, vibrational modes, and potential reactivity. A key challenge will be obtaining single crystals of sufficient quality for X-ray diffraction analysis.

Expanding the Scope of Catalytic Transformations and Their Mechanisms

Cesium salts have demonstrated significant utility as catalysts in a variety of organic reactions. inno-chem.com.cnmdpi.comnih.govnih.gov The large ionic radius and high polarizability of the cesium cation can influence reaction pathways and enhance catalytic activity. inno-chem.com.cn Future research should investigate the potential of this compound as a catalyst in reactions such as carbon-carbon bond formation, heterocycle synthesis, and asymmetric catalysis.

The pyroglutamate (B8496135) anion, being a chiral entity, introduces the possibility of enantioselective catalysis. researchgate.net A significant area of investigation will be to explore whether the chirality of the 5-oxo-L-prolinate anion can be effectively transferred to reaction products. Mechanistic studies, employing kinetic analysis and in-situ spectroscopic techniques, will be essential to elucidate the role of both the cesium cation and the pyroglutamate anion in the catalytic cycle. A challenge will be to design reactions where the unique properties of this specific salt offer a distinct advantage over more common catalysts.

Deeper Exploration of Biological Interplay Beyond Enzymatic Cleavage

5-oxo-L-proline is a known metabolite in the γ-glutamyl cycle and is found in various tissues. nih.govnih.gov While cesium itself has no known essential biological role, it can interact with biological systems due to its chemical similarity to potassium. webelements.comethz.chresearchgate.net Future research should explore the broader biological implications of this compound.

Investigations could focus on its potential to influence cellular processes where pyroglutamate or glutamate (B1630785) are involved, such as neurotransmission or metabolic pathways. nih.govresearchgate.net The interaction of the cesium ion with ion channels and transporters is another area ripe for exploration. ethz.ch Furthermore, the N-terminal pyroglutamate modification on proteins is known to affect their stability and function. nih.gov Research could probe whether this compound can influence these post-translational modifications. A significant challenge will be to conduct these studies in complex biological systems and to differentiate the effects of the salt from those of its individual ions.

Rational Design of Advanced Materials with Tunable Properties and Functions

The self-assembly properties of amino acid derivatives and the unique characteristics of cesium suggest that this compound could be a building block for novel materials. Future research could focus on the design and synthesis of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular structures incorporating this salt.

The properties of these materials, such as porosity, conductivity, and optical activity, could be tuned by modifying the coordination environment of the cesium ion and the interactions between the pyroglutamate units. For example, the incorporation of cesium could lead to materials with interesting photoluminescent or catalytic properties. A key challenge will be to control the self-assembly process to generate materials with desired structures and functions.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology

The full potential of this compound can likely be realized through interdisciplinary research that bridges chemistry, materials science, and biology. Collaborative efforts will be essential to synthesize and characterize the compound, explore its catalytic and material properties, and investigate its biological interactions.

Q & A

Basic: What are the established synthetic routes for cesium 5-oxo-L-prolinate, and how can researchers optimize yield and purity?

Methodological Answer:

this compound is synthesized via esterification of L-proline followed by cesium salt formation. Key steps include:

- Esterification : React L-proline with methanol under acidic conditions to form methyl 5-oxo-L-prolinate .

- Cesium Exchange : Replace the methyl group with cesium ions via alkaline hydrolysis (e.g., using CsOH) to yield the cesium salt.

- Optimization : Monitor reaction pH (aim for 9–11) and temperature (40–60°C) to avoid decomposition. Use high-purity cesium sources to minimize impurities.

- Characterization : Validate purity via NMR (e.g., absence of methyl ester peaks at ~3.6 ppm) and elemental analysis .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- FT-IR : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and carboxylate (COO⁻) bands at ~1550–1650 cm⁻¹ to confirm salt formation .

- NMR : Use ¹³C NMR to distinguish between ester (δ ~50–55 ppm for methyl) and cesium carboxylate (δ ~175–180 ppm) groups .

- X-ray Diffraction : Resolve crystal lattice parameters (e.g., space group, unit cell dimensions) to confirm ionic bonding between cesium and the 5-oxo-prolinate anion .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound in aqueous and organic solvents?

Methodological Answer:

- Systematic Reproducibility : Replicate experiments under controlled conditions (e.g., temperature, solvent purity, ionic strength). For example, shows sodium L-prolinate’s solubility decreases with temperature, suggesting cesium salts may follow similar trends .

- Data Correlation : Use the least-squares method (as in ) to model solubility as a function of temperature and concentration .

- Controlled Variables : Report solvent dielectric constants and cesium counterion interactions, which influence solubility discrepancies .

Advanced: What experimental designs are optimal for studying this compound’s role in CO₂ capture mechanisms?

Methodological Answer:

- Comparative Studies : Benchmark against sodium L-prolinate ( ), measuring CO₂ absorption capacity via gravimetric analysis or pH titration .

- Kinetic Modeling : Use stopped-flow spectroscopy to quantify reaction rates between this compound and CO₂ under varying pressures.

- Thermodynamic Analysis : Calculate enthalpy changes (ΔH) via calorimetry to compare binding energetics with other amino acid salts .

Advanced: How can computational chemistry clarify the catalytic or inhibitory properties of this compound in enzymatic systems?

Methodological Answer:

- Docking Simulations : Use software like AutoDock to predict binding affinities to proline-related enzymes (e.g., proline dehydrogenase).

- MD Simulations : Analyze conformational stability of enzyme-ligand complexes in aqueous cesium solutions.

- QM/MM Studies : Investigate electron transfer mechanisms at the cesium-prolinate interface to explain redox behavior .

Basic: What are the key challenges in ensuring batch-to-batch consistency during large-scale synthesis?

Methodological Answer:

- Process Validation : Implement in-line FT-IR or HPLC to monitor reaction progression and intermediate purity .

- Quality Control : Use ICP-MS to detect trace metal contaminants (e.g., Na⁺, K⁺) that may alter ionic interactions .

Advanced: How can researchers design mechanistic studies to explore this compound’s stability under oxidative or hydrolytic conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to H₂O₂ (oxidative) or acidic/basic buffers (hydrolytic) at elevated temperatures (40–80°C).

- Degradation Pathways : Identify byproducts via LC-MS and propose reaction mechanisms (e.g., ring-opening hydrolysis) .

Advanced: What strategies mitigate interference from cesium ions in NMR or mass spectrometry analyses?

Methodological Answer:

- NMR : Use deuterated solvents and suppress cesium signals via presaturation pulses.

- MS : Employ electrospray ionization (ESI) in negative-ion mode to detect the deprotonated 5-oxo-prolinate anion, avoiding cesium adducts .

Basic: How does the ionic radius of cesium influence the compound’s coordination chemistry compared to smaller alkali metals?

Methodological Answer:

- Crystallographic Analysis : Compare bond lengths and coordination numbers in cesium vs. sodium salts using XRD. Larger Cs⁺ ions may adopt distorted geometries .

- Conductivity Studies : Measure ionic mobility in solution to correlate cation size with charge delocalization .

Advanced: What interdisciplinary approaches are needed to explore this compound’s potential in biomaterial or pharmaceutical applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.